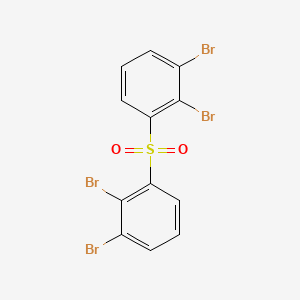
1,1'-Sulfonylbis(2,3-dibromobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,3-dibromophenyl) sulfone is an organic compound with the molecular formula C12H6Br4O2S It is a member of the sulfone family, characterized by the presence of a sulfonyl functional group (SO2) bonded to two phenyl groups, each substituted with bromine atoms at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,3-dibromophenyl) sulfone typically involves the reaction of 2,3-dibromophenyl sulfone with appropriate reagents under controlled conditions. One common method is the sulfonylation of 2,3-dibromophenyl compounds using sulfur dioxide and a suitable oxidizing agent. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the sulfone group.
Industrial Production Methods
In industrial settings, the production of Bis(2,3-dibromophenyl) sulfone may involve large-scale sulfonylation processes using continuous flow reactors. These methods ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis(2,3-dibromophenyl) sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfides.
Substitution: The bromine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of substituted phenyl sulfones with various functional groups.
Scientific Research Applications
Bis(2,3-dibromophenyl) sulfone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of high-performance polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of Bis(2,3-dibromophenyl) sulfone involves its interaction with specific molecular targets and pathways. The sulfone group can act as an electron-withdrawing group, influencing the reactivity of the compound. In biological systems, it may interact with enzymes and proteins, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Diphenyl sulfone
- Bis(3-aminophenyl) sulfone
- Bis(4-nitrophenyl) sulfone
- 2-nitrophenylphenyl sulfone
- Benzylphenyl sulfone
Uniqueness
Bis(2,3-dibromophenyl) sulfone is unique due to the presence of bromine atoms on the phenyl rings, which can significantly influence its chemical reactivity and properties. This makes it distinct from other sulfones and suitable for specific applications where bromine substitution is advantageous.
Properties
CAS No. |
112527-29-4 |
|---|---|
Molecular Formula |
C12H6Br4O2S |
Molecular Weight |
533.9 g/mol |
IUPAC Name |
1,2-dibromo-3-(2,3-dibromophenyl)sulfonylbenzene |
InChI |
InChI=1S/C12H6Br4O2S/c13-7-3-1-5-9(11(7)15)19(17,18)10-6-2-4-8(14)12(10)16/h1-6H |
InChI Key |
IKFXUYKTWXXGSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Br)S(=O)(=O)C2=C(C(=CC=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















